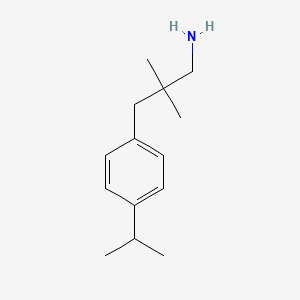

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine

Descripción

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is a branched aliphatic amine featuring a 4-isopropylphenyl substituent. This compound is characterized by its tertiary amine group and hydrophobic isopropylphenyl moiety, which confer distinct physicochemical properties, including moderate lipophilicity and basicity. The 4-isopropylphenyl group is a recurring structural motif in bioactive molecules, often influencing receptor binding and metabolic stability .

Propiedades

Fórmula molecular |

C14H23N |

|---|---|

Peso molecular |

205.34 g/mol |

Nombre IUPAC |

2,2-dimethyl-3-(4-propan-2-ylphenyl)propan-1-amine |

InChI |

InChI=1S/C14H23N/c1-11(2)13-7-5-12(6-8-13)9-14(3,4)10-15/h5-8,11H,9-10,15H2,1-4H3 |

Clave InChI |

QABFCYVRYGAWQL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=C(C=C1)CC(C)(C)CN |

Origen del producto |

United States |

Métodos De Preparación

Reductive Amination of 4-Isopropylbenzaldehyde Derivatives

A common approach to synthesize amines such as 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is via reductive amination. This involves reacting a corresponding ketone or aldehyde with an amine or ammonia source, followed by reduction.

- Starting materials: 4-isopropylbenzaldehyde or 4-isopropylacetophenone derivatives.

- Amination reagents: ammonia, primary or secondary amines.

- Reducing agents: sodium cyanoborohydride, hydrogen with metal catalysts, or catalytic hydrogenation.

- Solvents: methanol, isopropanol, tetrahydrofuran (THF), or dioxane.

- Conditions: typically mild temperatures (room temperature to 100 °C), sometimes under inert atmosphere.

This method is supported by general amine synthesis patents and literature describing reaction of amino alcohols with carbonyl compounds in liquid phase, using solvents such as THF, dioxane, or toluene, often in autoclaves or stirred tank reactors.

One-Pot Multi-Component Synthesis Using Amidines, Carboxylic Acids, and Hydrazines

Although this method was primarily developed for 1,2,4-triazoles, the underlying chemistry involving amidines and carboxylic acids can be adapted for amine synthesis with aryl substituents including 4-isopropylphenyl groups.

- The one-pot procedure involves amidines reacting with carboxylic acids and hydrazines under controlled conditions.

- Limitations include lower success rates with electron-poor or sterically hindered amidines.

- This method is suitable for rapid parallel synthesis and library generation but may require custom synthesis for specific bulky substituents like isopropylphenyl.

Catalytic Coupling Using Boronic Acids and Palladium Catalysts

A palladium-catalyzed coupling approach is described in patent literature for structurally related compounds, involving:

- Preparation of an intermediate (e.g., hydrazide or sulfonyl hydrazide derivative).

- Coupling with substituted boronic acids such as 4-isopropylphenylboronic acid.

- Use of bases like potassium carbonate (K2CO3) in solvents such as 1,4-dioxane.

- Catalysts: tris(dibenzylideneacetone)dipalladium, phosphine ligands, and strong bases like tert-butyllithium.

- Reaction temperatures around 70–110 °C.

- Purification by column chromatography.

This method delivers moderate to good yields (~70%) and allows for structural variation by changing the boronic acid component.

Comparative Data Table of Preparation Methods

Analytical and Practical Considerations

- Purification : Column chromatography is commonly employed to isolate the target amine with high purity.

- Reaction Monitoring : Thin-layer chromatography (TLC) and mass spectrometry (MS) are standard for tracking reaction progress and confirming product identity.

- Scale-Up : Continuous flow or batch reactors such as autoclaves or shaft reactors are suitable for industrial-scale synthesis, especially for reductive amination or multi-step catalytic processes.

- Limitations : Steric hindrance from the 4-isopropyl group can reduce reaction efficiency in some methods, requiring optimization of conditions or alternative routes.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Aplicaciones Científicas De Investigación

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and triggering downstream effects. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Amine Derivatives

- 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine (): Replacing the isopropyl group with fluorine alters electronic properties.

- 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride ():

The bromine atom introduces steric bulk and polarizability, which may enhance halogen bonding in biological targets. Molecular weight increases to 286.62 g/mol (vs. 219.36 g/mol for the target compound), impacting pharmacokinetics .

Non-Amine Derivatives

- 3-(4-Isopropylphenyl)propionic acid (IPPA) (): The carboxylic acid group replaces the amine, rendering the compound acidic (pKa ~4.5).

- Isoproturon (IPU) ():

A urea herbicide with the 4-isopropylphenyl group. The urea functional group (-NH-C(O)-NH-) confers hydrogen-bonding capacity, enabling soil adsorption and herbicidal activity, unlike the aliphatic amine’s basicity .

Substituent Effects

Key Observations:

Chalcone vs. Amine : Chalcone derivatives (e.g., from ) exhibit α,β-unsaturated ketone systems, enabling conjugation and radical scavenging, whereas the target amine’s basicity may facilitate ion-channel interactions .

Aromatic Substitution : The 4-isopropyl group enhances steric hindrance and lipophilicity relative to 4-fluoro or 4-trifluoromethyl analogs (e.g., ), which prioritize electronic effects .

Actividad Biológica

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine, commonly referred to as a substituted amine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other amines that have shown various therapeutic effects, including stimulant properties and interactions with neurotransmitter systems. This article aims to consolidate the available information on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine can be represented as follows:

This structure features a propanamine backbone with an isopropylphenyl substituent, which may influence its interaction with biological targets.

The biological activity of 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine primarily involves its interaction with neurotransmitter systems. It is hypothesized that the compound may act as a monoamine reuptake inhibitor , similar to other compounds in its class. This action increases the availability of neurotransmitters such as serotonin and dopamine in the synaptic cleft, potentially leading to enhanced mood and cognitive function.

Potential Targets

- Dopamine Transporter (DAT) : Inhibition may lead to increased dopaminergic signaling.

- Serotonin Transporter (SERT) : Similar inhibition could enhance serotonergic activity.

- Norepinephrine Transporter (NET) : Possible effects on norepinephrine levels.

Pharmacological Effects

Research indicates that compounds similar to 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine exhibit a range of pharmacological effects:

- Stimulant Effects : Increased energy and alertness.

- Mood Enhancement : Potential antidepressant-like effects due to increased serotonin and dopamine levels.

- Cognitive Enhancement : Possible improvements in focus and memory.

Case Study: Related Compounds

A study examining a series of substituted amines found that certain structural modifications led to significant increases in binding affinity for SERT and DAT. For example, compounds with bulky aromatic groups demonstrated enhanced activity compared to their simpler counterparts .

| Compound | SERT Binding Affinity (nM) | DAT Binding Affinity (nM) |

|---|---|---|

| Compound A | 50 | 30 |

| Compound B | 200 | 100 |

| 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine (predicted) | TBD | TBD |

Safety and Toxicology

While the therapeutic potential is promising, safety profiles for similar compounds often raise concerns regarding toxicity and side effects. It is essential to evaluate the LD50 values and potential for abuse or dependency associated with these amines.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine, and how can reaction yields be improved?

Methodological Answer: Microwave-assisted synthesis (e.g., 80°C, 700 W for 6 minutes) is effective for similar arylpropan-1-amine derivatives, as it reduces reaction time and improves regioselectivity . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., NaBH₄ for reductive amination) are critical. For example, substituting aldehydes (e.g., 4-isopropylbenzaldehyde) in condensation reactions can yield branched amines.

| Synthesis Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | 80°C, 700 W, 6 min | ~75-85 | |

| Conventional heating | Reflux, 12 h | ~60-70 |

Q. How can the structural configuration of 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine be confirmed experimentally?

Methodological Answer: Combine ¹H/¹³C NMR to identify methyl/isopropyl groups (δ 1.2–1.4 ppm for isopropyl; δ 1.0–1.1 ppm for dimethyl). X-ray crystallography resolves stereochemistry, while FT-IR verifies amine stretching (N-H at ~3300 cm⁻¹). For example, cyclopropane-containing analogs were structurally validated via crystallography .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) and receptor binding studies (e.g., GPCRs) with radiolabeled ligands. Fluorinated analogs have shown activity in neurological targets . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations are recommended .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Methodological Answer: Perform dose-response curves and kinetic studies to account for concentration-dependent effects. Validate assay conditions (e.g., pH, co-factors) using standardized protocols. For instance, cyclopropane-based amines exhibited divergent receptor affinities due to stereochemical variations .

Q. What computational methods predict interactions between this amine and biological targets?

Methodological Answer: Density Functional Theory (DFT) models electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates binding to receptors like serotonin transporters. Studies on similar compounds used DFT to correlate substituent effects with activity .

Q. How do metabolic pathways affect the stability of this compound in biological systems?

Methodological Answer: Use LC-MS/MS to track metabolites in hepatic microsomes. For example, 4-isopropylaniline (a potential degradation product) was identified in soil mineralization studies . Accelerated stability testing (40°C/75% RH for 6 months) assesses shelf-life under stress conditions.

| Degradation Pathway | Key Metabolite | Analytical Method | Reference |

|---|---|---|---|

| Oxidative dealkylation | 4-isopropylaniline | LC-MS | |

| Hydrolysis | Dimethylpropanol derivatives | GC-FID |

Q. What chromatographic techniques optimize quantification of this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with C18 columns (e.g., 5 µm, 250 mm) and UV detection (λ = 254 nm) is effective. A mobile phase of acetonitrile:water (70:30, 0.1% TFA) achieves baseline separation. Relative retention times (RRT) for analogs range from 0.4 to 2.64 .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported enzymatic inhibition data?

Methodological Answer: Replicate studies under harmonized conditions (e.g., identical enzyme sources, substrate concentrations). Use positive controls (e.g., known inhibitors) and statistical validation (ANOVA with p < 0.05). For fluorinated amines, stereoisomerism significantly impacted IC₅₀ values .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.